molecular formula C9H10N2OS B12871313 2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole

2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole

Cat. No.: B12871313
M. Wt: 194.26 g/mol
InChI Key: YJBUPCGKBCHMPI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole typically involves the cyclization of o-aminophenols with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio Benzoxazole
  • 2-Styryl Benzoxazole
  • 2-Arylbenzoxazole

Uniqueness

2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole is unique due to the presence of both an aminomethyl group and a methylthio group on the benzoxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

(7-methylsulfanyl-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C9H10N2OS/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5,10H2,1H3

InChI Key

YJBUPCGKBCHMPI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1OC(=N2)CN

Origin of Product

United States

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